molecular formula C10H8FN B8757802 3-Ethenyl-6-fluoro-2-methylbenzonitrile CAS No. 1255207-48-7

3-Ethenyl-6-fluoro-2-methylbenzonitrile

Cat. No.: B8757802
CAS No.: 1255207-48-7
M. Wt: 161.18 g/mol
InChI Key: HQQPQWYLUKZGKH-UHFFFAOYSA-N
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Description

3-Ethenyl-6-fluoro-2-methylbenzonitrile (C₁₀H₇FN₂) is a substituted benzonitrile derivative characterized by an ethenyl group at position 3, a fluorine atom at position 6, and a methyl group at position 2 on the aromatic benzene ring. This compound’s structural features, including the electron-withdrawing nitrile group and fluorine substituent, contribute to its unique physicochemical properties, such as enhanced stability and reactivity in organic syntheses.

Properties

CAS No.

1255207-48-7

Molecular Formula

C10H8FN

Molecular Weight

161.18 g/mol

IUPAC Name

3-ethenyl-6-fluoro-2-methylbenzonitrile

InChI

InChI=1S/C10H8FN/c1-3-8-4-5-10(11)9(6-12)7(8)2/h3-5H,1H2,2H3

InChI Key

HQQPQWYLUKZGKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C#N)F)C=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-Ethenyl-6-fluoro-2-methylbenzonitrile, a comparative analysis with structurally analogous compounds is presented below.

Table 1: Structural and Functional Comparison of Benzonitrile Derivatives

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications Reference
This compound Ethenyl (3), F (6), CH₃ (2) 178.18 g/mol High reactivity for functionalization; potential intermediate in drug synthesis N/A (hypothetical)
2-Fluoro-6-(4-methylphenoxy)benzonitrile F (2), 4-methylphenoxy (6) 257.25 g/mol Used in agrochemicals; enhanced thermal stability due to fluorine and ether linkage
3-({[2-Chloro-6-(trifluoromethyl)phenyl]amino}methyl)benzonitrile Cl (2), CF₃ (6), benzonitrile core 310.70 g/mol Pharmacological activity (e.g., kinase inhibition); bulky substituents increase steric hindrance
Ethyl 2-chloro-6-fluoro-3-methylbenzoate Cl (2), F (6), CH₃ (3), ester 216.64 g/mol Ester group improves solubility; precursor for carboxylic acid derivatives

Key Observations

Substituent Effects on Reactivity: The ethenyl group in this compound offers a site for further functionalization (e.g., hydrogenation or epoxidation), similar to how methoxy groups in ’s benzothiazole derivatives enable selective modifications . Fluorine atoms (as in 2-Fluoro-6-(4-methylphenoxy)benzonitrile ) enhance metabolic stability and lipophilicity, critical for bioactive molecules. This property is shared with 6-fluoro-substituted compounds in the target molecule.

Steric and Electronic Differences :

  • The trifluoromethyl group in ’s compound introduces strong electron-withdrawing effects and steric bulk, reducing reactivity compared to the simpler methyl group in this compound.
  • Ester vs. Nitrile Groups : Ethyl esters (e.g., ) are more hydrolytically stable than nitriles but less reactive in nucleophilic substitutions, highlighting trade-offs in synthetic utility.

Applications in Drug Discovery :

  • Benzonitrile derivatives with chloro and trifluoromethyl substituents ( ) are prevalent in kinase inhibitors, suggesting that this compound’s ethenyl group could be leveraged for targeted covalent binding in medicinal chemistry.

Research Findings and Limitations

  • Synthetic Challenges : The ethenyl group in this compound may pose challenges in regioselective synthesis, as seen in analogous methoxy-substituted compounds requiring palladium-catalyzed coupling (inferred from ).
  • Thermal Stability: Fluorine and nitrile groups collectively enhance thermal stability, as demonstrated in 2-Fluoro-6-(4-methylphenoxy)benzonitrile’s use in high-temperature agrochemical formulations .
  • Data Gaps : Direct experimental data (e.g., NMR, HPLC) for this compound are absent in the provided evidence, necessitating extrapolation from structural analogs.

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